

# Impact of fasting vs. fed state on Tirabrutinib bioavailability and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Tirabrutinib |           |  |  |
| Cat. No.:            | B611380      | Get Quote |  |  |

## **Technical Support Center: Tirabrutinib Studies**

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of the fed versus fasted state on the bioavailability and efficacy of **Tirabrutinib**.

## Frequently Asked Questions (FAQs)

Q1: What is the established effect of food on the bioavailability of Tirabrutinib?

A1: A pharmacokinetic study in healthy volunteers indicated a slight increase in **Tirabrutinib** exposure when administered with food. However, in a clinical study with patients having Primary Central Nervous System Lymphoma (PCNSL), this effect of food on exposure was not observed.[1] For upcoming clinical trials, the protocol specifies administering **Tirabrutinib** on an empty stomach.[1]

Q2: How does the fed or fasted state impact the clinical efficacy of **Tirabrutinib**?

A2: A Phase I/II study in patients with relapsed/refractory PCNSL showed differences in the overall response rate (ORR) and median progression-free survival (PFS) between fasted and fed states, although patient characteristics might have influenced these outcomes.[1] At a 480 mg dose, the ORR was 100% in the fed state compared to 52.9% in the fasted state. The median PFS was 11.1 months in the fed state and 5.8 months in the fasted state.[1]



Q3: What is the mechanism of action of **Tirabrutinib**?

A3: **Tirabrutinib** is a second-generation, highly selective oral inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms an irreversible covalent bond with a cysteine residue in the active site of BTK, which blocks B-cell receptor signaling. This inhibition of BTK disrupts B-cell proliferation and survival, which is crucial for certain B-cell malignancies.

Q4: Are there any specific recommendations for administering **Tirabrutinib** in preclinical and clinical studies regarding food?

A4: Given the available data, for clinical studies, it is recommended to adhere to the protocol of administering **Tirabrutinib** on an empty stomach to ensure consistency.[1] For preclinical studies, it is advisable to standardize the feeding schedule of the animal models to minimize variability in drug exposure.

### **Troubleshooting Guide**

Issue: High variability in pharmacokinetic data between experimental groups.

- Possible Cause: Inconsistent feeding schedules for the subjects (animal or human).
- Recommendation: Ensure strict adherence to the designated fasted or fed state as per the
  experimental protocol. For animal studies, ensure the type and amount of food are
  consistent. For human studies, provide clear instructions to participants regarding meal
  timing and composition.

Issue: Unexpectedly low efficacy in a preclinical model.

- Possible Cause: Reduced bioavailability due to administration with a certain type of chow.
- Recommendation: Conduct a pilot pharmacokinetic study to assess the impact of the standard animal chow on **Tirabrutinib** exposure. Consider administering the drug in a fasted state to see if efficacy improves.

Issue: Discrepancy between observed efficacy and published clinical trial data.

 Possible Cause: The clinical trial that showed higher efficacy in the fed state had a small sample size and potential differences in patient characteristics between the fed and fasted



groups.[1]

 Recommendation: When designing experiments, consider the potential for inter-individual variability. It is also important to note that the approved dose of **Tirabrutinib** in Japan is 480 mg once daily in a fasted state.

### **Data Presentation**

Table 1: Efficacy of Tirabrutinib in Relapsed/Refractory

PCNSL (Phase I/II Study)

| Dosage Regimen  | Overall Response Rate<br>(ORR) | Median Progression-Free<br>Survival (PFS) |
|-----------------|--------------------------------|-------------------------------------------|
| 320 mg (Fed)    | 60.0%                          | 2.1 months                                |
| 480 mg (Fed)    | 100.0%                         | 11.1 months                               |
| 480 mg (Fasted) | 52.9%                          | 5.8 months                                |

Data from a Phase I/II study in patients with relapsed/refractory Primary Central Nervous System Lymphoma.[1]

Table 2: Food Effect on the Pharmacokinetics of Other

**BTK Inhibitors (for Comparative Insight)** 

| BTK Inhibitor       | Condition            | Cmax (ng/mL)                      | AUCinf (ng·h/mL)                  |
|---------------------|----------------------|-----------------------------------|-----------------------------------|
| Acalabrutinib       | Fasted               | 504.9                             | 559.5                             |
| Fed                 | 255.6                | Similar to fasted                 |                                   |
| Zanubrutinib        | Fasted               | (Tablet vs Capsule)<br>Comparable | (Tablet vs Capsule)<br>Comparable |
| Fed (High-fat meal) | Increased by 47%-79% | Minimal effect (<18% increase)    |                                   |

Disclaimer: This table presents data for other BTK inhibitors to illustrate potential pharmacokinetic changes with food, as detailed quantitative data for **Tirabrutinib** is not publicly



available. Acalabrutinib data is from a study with a new tablet formulation.[2] Zanubrutinib data is from a study comparing tablet and capsule formulations.[3]

## **Experimental Protocols**

## Protocol 1: Assessment of Food Effect on Oral Bioavailability of Tirabrutinib in a Rodent Model

- Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
- Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
- Grouping:
  - Group 1 (Fasted): Fasted overnight (approximately 12 hours) with free access to water.
  - Group 2 (Fed): Provided with standard chow ad libitum.
- Drug Administration: Administer a single oral dose of Tirabrutinib (e.g., 10 mg/kg) via oral gavage.
- Blood Sampling: Collect blood samples from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an appropriate anticoagulant.
- Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
- Bioanalysis: Quantify **Tirabrutinib** concentrations in plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax,
   Tmax, and AUC using non-compartmental analysis software.

# Protocol 2: Evaluation of Tirabrutinib Efficacy in a Xenograft Model of B-cell Lymphoma

Cell Line: A suitable human B-cell lymphoma cell line (e.g., TMD8).



- Animal Model: Immunocompromised mice (e.g., NOD/SCID).
- Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into the following groups:
  - Group A (Vehicle Control, Fasted)
  - Group B (Tirabrutinib, Fasted)
  - Group C (Vehicle Control, Fed)
  - Group D (Tirabrutinib, Fed)
- Treatment Administration:
  - For fasted groups, fast mice for a set period (e.g., 4 hours) before oral administration of vehicle or Tirabrutinib.
  - For fed groups, provide chow ad libitum and administer vehicle or Tirabrutinib.
  - Administer treatment daily for a specified duration (e.g., 21 days).
- Efficacy Assessment:
  - Measure tumor volume 2-3 times per week.
  - Record body weight as an indicator of toxicity.
  - At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Data Analysis: Compare tumor growth inhibition between the treated and vehicle groups in both the fasted and fed states.



## **Signaling Pathways and Workflows**



Click to download full resolution via product page

Caption: BTK Signaling Pathway Inhibition by Tirabrutinib.





Click to download full resolution via product page

Caption: Bioavailability Study Experimental Workflow.





Click to download full resolution via product page

Caption: Efficacy Study Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton-Pump Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Bioavailability, Food Effect, and Bioequivalence Studies to Assess a New Zanubrutinib 160-mg Tablet: Results From 2 Phase 1 Studies in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Impact of fasting vs. fed state on Tirabrutinib bioavailability and efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611380#impact-of-fasting-vs-fed-state-on-tirabrutinib-bioavailability-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com